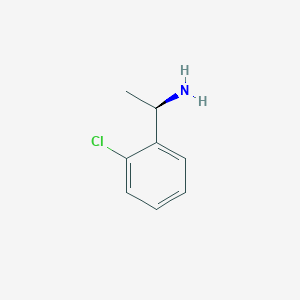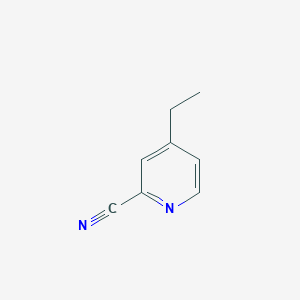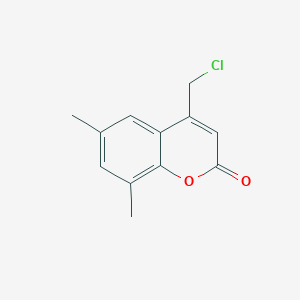
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Vue d'ensemble
Description
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a benzopyran moiety with various substituents that can significantly alter its chemical and physical properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the behavior of such molecules.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves the formation of the benzopyran ring system with subsequent functionalization at various positions. For example, the synthesis of 4,7-dimethyl-2H-chromen-2-one and its sulfur analogue has been reported, where spectroscopic methods and mass spectrometry were used for characterization . Similarly, the synthesis of chloro-2,2-dimethylchromens from chloro-coumarin has been described, indicating possible synthetic routes for chloromethylated chromen-2-ones . These studies suggest that the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one could potentially be achieved through analogous methods.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives has been extensively studied using X-ray diffraction, revealing details such as crystal packing and hydrogen bonding interactions . For instance, the crystal structure of a sulfur analogue of chromen-2-one showed the molecule's planarity and intermolecular interactions . Computational studies have also been conducted to predict the optimized structure, vibrational properties, and electronic transitions of chromen-2-one derivatives . These analyses are crucial for understanding the molecular geometry and electronic structure of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one.
Chemical Reactions Analysis
Chromen-2-one derivatives undergo various chemical reactions, including electrophilic substitutions and reductive cleavages. The electrochemical reduction of bromomethylated chromen-2-ones has been studied, showing the scission of carbon-halogen bonds and the formation of dimethylated chromen-2-ones . This indicates that similar reductive processes could be applicable to chloromethylated analogues. Additionally, the reactivity of chloro-substituted chromens has been explored, demonstrating susceptibility to hydrolysis and dehalogenation .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. Spectroscopic techniques such as UV-Vis, IR, and NMR have been employed to study these properties . The vibrational properties and electronic transitions of chromen-2-one derivatives have been interpreted using quantum chemical calculations . The physicochemical parameters, such as melting point, molecular weight, and solubility, have been determined for related compounds, providing a basis for predicting the properties of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one .
Applications De Recherche Scientifique
Structural and Spectroscopic Studies
- The study of chromene analogues, such as 4,7-dimethyl-2H-chromen-2-one, has revealed insights into their structure and spectroscopy, which could be relevant to understanding derivatives like 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. X-ray diffraction methods and spectroscopic analyses like IR and Raman spectroscopy have been employed to understand the crystal structure and vibrational properties of these compounds (Delgado Espinosa et al., 2017).
Synthesis and Characterization
- Chromenes have been synthesized through various methods, including the Mannich reaction and subsequent processes. Such methods can provide insights into the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one and its derivatives (Maruyama et al., 1979).
Catalytic and Reaction Studies
- Chromene derivatives have been used in catalytic studies. For instance, the methylthiolation of chromen-2-ones has been explored, which could be applicable to the study of chloromethylated chromenes (Chougala et al., 2017).
- The electrochemical reduction of chromen-2-ones has also been investigated, providing insights into the electrochemical properties of these compounds (Mubarak & Peters, 2008).
Propriétés
IUPAC Name |
4-(chloromethyl)-6,8-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(14)15-12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLCPSTYZJGACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358650 | |
| Record name | 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |
CAS RN |
156419-57-7 | |
| Record name | 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



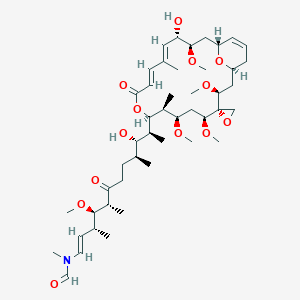
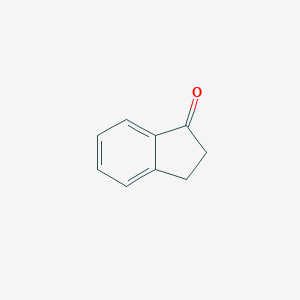


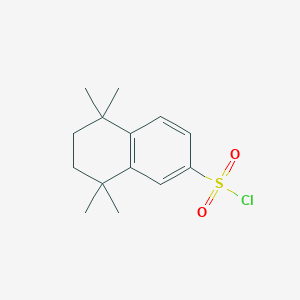
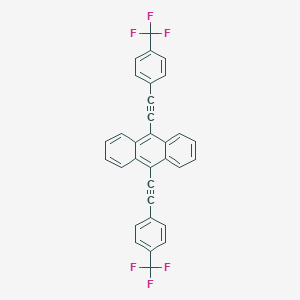
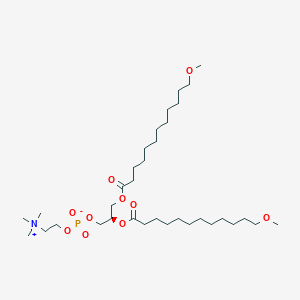
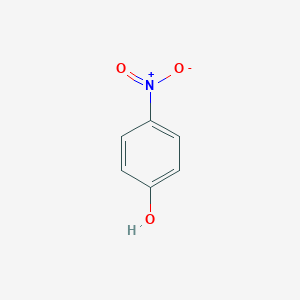
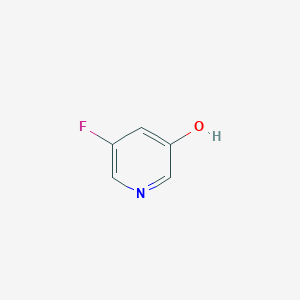
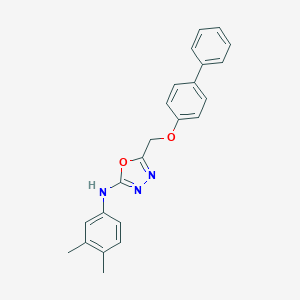

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
